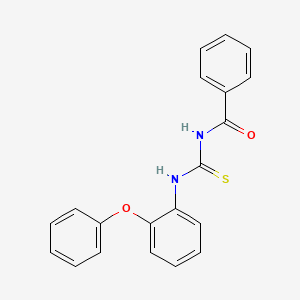

N-benzoyl-N'-(2-phenoxyphenyl)thiourea

Descripción general

Descripción

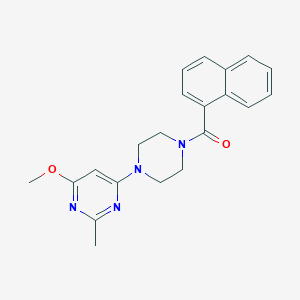

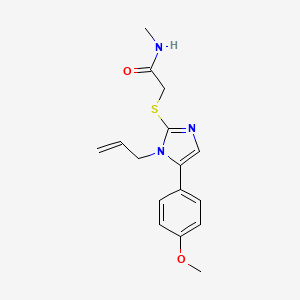

N-benzoyl-N'-(2-phenoxyphenyl)thiourea compounds are a class of organic compounds known for their diverse chemical and physical properties, making them subjects of interest in materials science, pharmaceuticals, and chemical research. These compounds are characterized by the presence of a thiourea core attached to a benzoyl group and a phenoxyphenyl group, which confer specific chemical behaviors and reactivity patterns.

Synthesis Analysis

The synthesis of this compound derivatives often involves the condensation reaction between benzoyl isothiocyanate and 2-amino phenols. The process requires precise control over reaction conditions to ensure the formation of the desired thiourea derivatives. Studies have demonstrated various synthesis pathways, indicating the efficiency of condensation reactions in producing these compounds with high purity and yield (Abosadiya et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied using X-ray diffraction and spectroscopic techniques. These compounds typically exhibit trans-cis configuration with respect to the carbonyl and thiocarbonyl groups. The molecular conformation is influenced by intramolecular hydrogen bonding and the dihedral angle between the benzoyl and phenoxyphenyl rings, contributing to the stability and reactivity of these molecules (Okuniewski et al., 2017).

Aplicaciones Científicas De Investigación

Chemistry and Coordination Properties

Thiourea derivatives serve as important ligands in coordination chemistry, influencing intra- and intermolecular hydrogen bonding interactions which affect their coordination properties with metals. These compounds have found extensive applications in forming novel transition metal complexes with potential utility in various fields including catalysis and material science (Saeed, Flörke, & Erben, 2014).

Biological Applications

Thioureas exhibit significant biological activities, which include antimicrobial, antiviral, and potentially anticancer properties. The interaction of thiourea derivatives with biological molecules can be exploited for therapeutic applications, where their chemical versatility and ability to form detailed structural properties are beneficial (Khan et al., 2020).

Environmental and Analytical Applications

In environmental and analytical chemistry, thiourea derivatives have been utilized as chemosensors for the detection of anions and neutral analytes in biological, environmental, and agricultural samples. Their ability to form specific interactions with target molecules allows for the development of sensitive and selective detection methods (Al-Saidi & Khan, 2022).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2-phenoxyphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c23-19(15-9-3-1-4-10-15)22-20(25)21-17-13-7-8-14-18(17)24-16-11-5-2-6-12-16/h1-14H,(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAQUPFRMCHOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492930.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2492931.png)

![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)

![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)